molecular formula C24H26N2O6 B5079165 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5079165
M. Wt: 438.5 g/mol
InChI Key: YOSYCIMYTVJOIV-UHFFFAOYSA-N
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Description

The compound 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with 2-bromoethanol to form 2-(3,5-dimethylphenoxy)ethanol . This intermediate is then reacted with 3-methoxybenzaldehyde to form 4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde . The final step involves the condensation of this intermediate with 1,3-dimethylbarbituric acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.

    Reduction: Reduction reactions using or can yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • 5-{2-[2-(3,5-Dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-15-10-16(2)12-18(11-15)31-8-9-32-20-7-6-17(14-21(20)30-5)13-19-22(27)25(3)24(29)26(4)23(19)28/h6-7,10-14H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSYCIMYTVJOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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